TNKS2 Potency: >110-Fold Improvement Over the para-Methoxy Analog in the Same Scaffold Series
The oxidized quinazolin-4-one derivative of CAS 341955-59-7 (i.e., TNKS-IN-1) inhibits TNKS2 with an IC50 of 8.7 nM, compared to 990 nM for the para-methoxy congener 2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, both originating from the same Haikarainen et al. (2013) scaffold study [1][2]. This represents an approximately 114-fold potency advantage for the tert-butyl-substituted compound. The data were generated under comparable assay conditions: inhibition of human TNKS2 catalytic domain using a fluorescence-based assay with 500 nM NAD substrate after 20 min incubation [1][2].
| Evidence Dimension | TNKS2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 8.7 nM (TNKS-IN-1, oxidized form of CAS 341955-59-7) |
| Comparator Or Baseline | 990 nM (2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, para-OCH3 analog) |
| Quantified Difference | ~114-fold greater potency (8.7 nM vs. 990 nM) |
| Conditions | Recombinant human TNKS2 catalytic domain; fluorescence-based assay; 500 nM NAD substrate; 20 min incubation |
Why This Matters
Demonstrates that the para-tert-butyl substituent is not interchangeable with other para-substituents; selecting the para-OCH3 analog would result in a >100-fold loss of target engagement potency.
- [1] Haikarainen T, Koivunen J, Narwal M, Venkannagari H, Obaji E, Joensuu P, Pihlajaniemi T, Lehtiö L. para-Substituted 2-Phenyl-3,4-dihydroquinazolin-4-ones as Potent and Selective Tankyrase Inhibitors. ChemMedChem. 2013;8(12):1978-1985. doi:10.1002/cmdc.201300337. PMID: 24130191. View Source
- [2] BindingDB Entry BDBM150781. 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: TNKS2 IC50 = 990 nM. Curated by ChEMBL / University of Oulu. View Source
